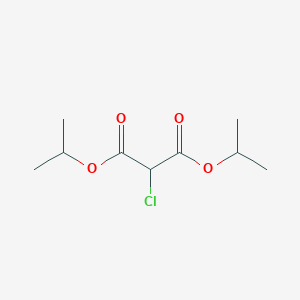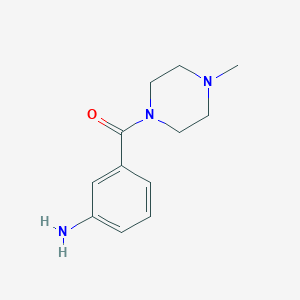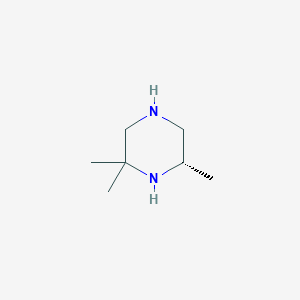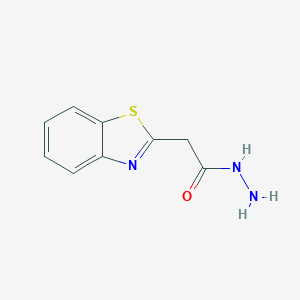
2-(1,3-Benzothiazol-2-yl)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as benzothiazole hydrazone and has a molecular formula of C9H9N3OS. It is a yellow crystalline powder that is soluble in organic solvents such as ethanol and dimethyl sulfoxide (DMSO).
Aplicaciones Científicas De Investigación
2-(1,3-Benzothiazol-2-yl)acetohydrazide has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, antitumor, and antioxidant properties. It has also been investigated for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor.
Mecanismo De Acción
The mechanism of action of 2-(1,3-Benzothiazol-2-yl)acetohydrazide is not fully understood. However, it has been reported to act by inhibiting the growth of microorganisms and cancer cells. It is believed to achieve this by interfering with the DNA synthesis and cell division processes.
Efectos Bioquímicos Y Fisiológicos
2-(1,3-Benzothiazol-2-yl)acetohydrazide has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the growth of microorganisms such as Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(1,3-Benzothiazol-2-yl)acetohydrazide in lab experiments include its ease of synthesis, low cost, and potential applications in various fields of scientific research. However, its limitations include its low solubility in water, which can limit its use in aqueous systems, and its potential toxicity to living organisms.
Direcciones Futuras
There are several future directions for the research on 2-(1,3-Benzothiazol-2-yl)acetohydrazide. These include:
1. Investigating its potential use as a fluorescent probe for the detection of metal ions in environmental and biological samples.
2. Studying its potential use as a corrosion inhibitor for metal surfaces.
3. Investigating its potential use as an antifungal agent for the treatment of fungal infections.
4. Studying its potential use as an antioxidant for the prevention of oxidative stress-related diseases.
5. Investigating its potential use as an antimicrobial agent for the treatment of bacterial infections.
Conclusion:
In conclusion, 2-(1,3-Benzothiazol-2-yl)acetohydrazide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ease of synthesis, low cost, and potential applications make it an attractive compound for further research. The future directions for research on this compound are diverse and offer a wide range of potential applications.
Métodos De Síntesis
The synthesis of 2-(1,3-Benzothiazol-2-yl)acetohydrazide involves the reaction of 2-aminobenzothiazole with ethyl acetoacetate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in ethanol, and the resulting product is purified by recrystallization. This method has been reported to yield a high percentage of the desired product with good purity.
Propiedades
Número CAS |
175440-94-5 |
|---|---|
Nombre del producto |
2-(1,3-Benzothiazol-2-yl)acetohydrazide |
Fórmula molecular |
C9H9N3OS |
Peso molecular |
207.25 g/mol |
Nombre IUPAC |
2-(1,3-benzothiazol-2-yl)acetohydrazide |
InChI |
InChI=1S/C9H9N3OS/c10-12-8(13)5-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,12,13) |
Clave InChI |
VXGUJUIXLUKHRG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)CC(=O)NN |
Sinónimos |
2-Benzothiazoleaceticacid,hydrazide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



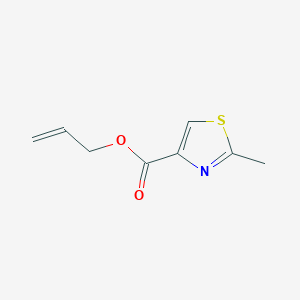
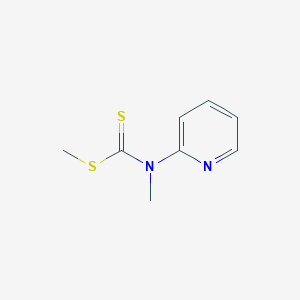


acetic acid](/img/structure/B66199.png)
![[6-(4-Methylpiperazin-1-yl)benzo[b][1,4]benzoxazepin-8-yl] trifluoromethanesulfonate](/img/structure/B66203.png)

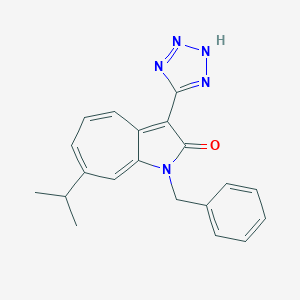
![3,3-Dimethyl-7-oxa-3-silabicyclo[4.1.0]heptane](/img/structure/B66210.png)

